![molecular formula C8H11BrO2 B1267070 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 74830-47-0](/img/structure/B1267070.png)

2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

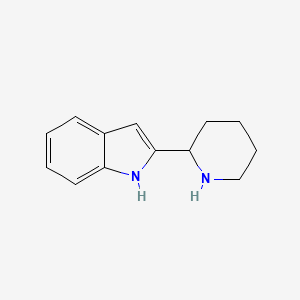

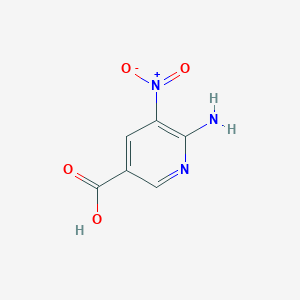

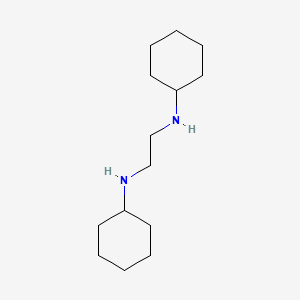

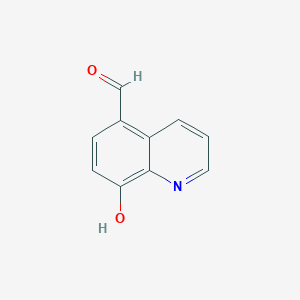

2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C8H11BrO2 . It has an average mass of 219.076 Da and a monoisotopic mass of 217.994232 Da . This compound is also known by its IUPAC name, 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid consists of a bicyclic heptane ring with a bromine atom attached to the second carbon and a carboxylic acid group attached to the first carbon .Scientific Research Applications

Organocatalysis

2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is used in organocatalysis to facilitate a formal [4 + 2] cycloaddition reaction. This process allows for the rapid synthesis of bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity from simple starting materials . Such catalysts are crucial for producing compounds with significant biological activity.

Drug Synthesis

The bicyclo[2.2.1]heptane scaffold, which includes 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid, is embedded in numerous compounds with various functions, including drug candidates like LMV-601 and AMG 221 . This structure is fundamental for the development of new pharmaceuticals.

Asymmetric Synthesis

This compound provides a basis for asymmetric synthesis and catalysis. It’s a building block for synthesizing chiral molecules, which are essential for creating specific drug enantiomers with desired biological effects .

Biologically Active Natural Products

The structure of 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is similar to that found in bioactive natural products such as camphor and sordarins. This similarity can be exploited to synthesize analogs of these natural products, which may have enhanced or novel biological activities .

Mechanism of Action

Mode of Action

The mode of action of 2-Bromobicyclo[22A related compound, bicyclo[221]heptane-1-carboxylates, has been synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This suggests that 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid may interact with its targets through similar chemical reactions .

properties

IUPAC Name |

2-bromobicyclo[2.2.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO2/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6H,1-4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBWYLCYNUIVKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1CC2Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948186 |

Source

|

| Record name | 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid | |

CAS RN |

74830-47-0, 2534-90-9 |

Source

|

| Record name | NSC143955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC122469 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.